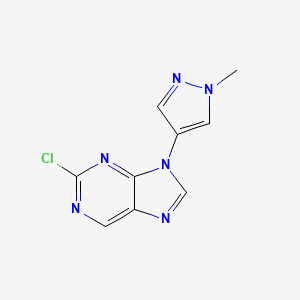
Methyl 2-(difluoromethoxy)-4-nitrobenzoate
Vue d'ensemble
Description
Methyl 2-(difluoromethoxy)-4-nitrobenzoate: is a chemical compound characterized by its molecular structure, which includes a nitro group (-NO2) and a difluoromethoxy group (-OCHF2) attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-nitrobenzoic acid as the starting material.
Reaction Steps: The nitro group is first reduced to an amino group, followed by diazotization to form a diazonium salt. The diazonium salt is then reacted with difluoromethanol under acidic conditions to introduce the difluoromethoxy group.
Final Step: The resulting compound is esterified with methanol to produce this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where each step is carried out in separate reactors to ensure precise control over reaction conditions.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the nitro group.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide (OH-) or alkoxide (RO-) are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of anilines or other reduced derivatives.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 2-(difluoromethoxy)-4-nitrobenzoate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate the effects of nitroaromatic compounds on cellular processes. Medicine: It serves as a precursor in the synthesis of drugs that target various diseases, including cancer and bacterial infections. Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Methyl 2-(difluoromethoxy)-4-nitrobenzoate exerts its effects involves its interaction with molecular targets and pathways. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with DNA and proteins, affecting cellular functions.
Comparaison Avec Des Composés Similaires
Methyl 2-(chloromethoxy)-4-nitrobenzoate: Similar structure but with a chloromethoxy group instead of difluoromethoxy.
Methyl 2-(methoxy)-4-nitrobenzoate: Similar structure but with a methoxy group instead of difluoromethoxy.
Methyl 2-(fluoromethoxy)-4-nitrobenzoate: Similar structure but with a fluoromethoxy group instead of difluoromethoxy.
Uniqueness: Methyl 2-(difluoromethoxy)-4-nitrobenzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
IUPAC Name |
methyl 2-(difluoromethoxy)-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO5/c1-16-8(13)6-3-2-5(12(14)15)4-7(6)17-9(10)11/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOZWPGELSLWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4'-(dimethoxymethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8091738.png)


![1-(tetrahydro-2H-pyran-2-yl)-1,4-dihydropyrazolo[4,3-b]indole](/img/structure/B8091758.png)





![(1R,5S)-tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B8091819.png)

![4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B8091826.png)
![(3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate](/img/structure/B8091831.png)
